cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate
Description
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is a synthetic intermediate with applications in peptide chemistry and drug development. Its structure features:
- A cyanomethyl ester group, which enhances stability and facilitates hydrolysis under specific conditions.
- A tert-butoxycarbonyl (Boc) -protected amine, providing temporary protection during synthetic processes.
- A 4-(2-chloroacetamido)phenyl substituent, which introduces reactivity for conjugation or crosslinking.
This compound is synthesized via multi-step protocols, often involving Ugi reactions or similar multicomponent strategies, as evidenced by related compounds in the literature .
Properties
Molecular Formula |
C18H22ClN3O5 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
cyanomethyl (2S)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H22ClN3O5/c1-18(2,3)27-17(25)22-14(16(24)26-9-8-20)10-12-4-6-13(7-5-12)21-15(23)11-19/h4-7,14H,9-11H2,1-3H3,(H,21,23)(H,22,25)/t14-/m0/s1 |
InChI Key |
MXVUYPMSQQDLFZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Cyanomethyl Group:
Attachment of the Chloroacetamido Group: The chloroacetamido group is introduced via an acylation reaction, where chloroacetyl chloride reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanomethyl group.
Reduction: Reduction reactions could target the chloroacetamido group, potentially converting it to an amine.
Substitution: The phenyl ring and the cyanomethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with derivatives reported in , such as:
- (2S)-Methyl-2-((3S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-(2-chloro-N-(4-methoxyphenyl)acetamido)-4-phenylbutanamido)propanoate (Compound 7)
- (2S)-Methyl-2-((3S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-(2-chloro-N-(4-methoxyphenyl)acetamido)-4-phenylbutanamido)-3-phenylpropanoate (Compound 8)
Key Differences:
Functional Implications:
- The cyanomethyl ester in the target compound may confer greater hydrolytic stability compared to methyl esters in Compounds 7 and 8, which are more prone to enzymatic cleavage .
- The 4-(2-chloroacetamido)phenyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., thiol-ene coupling), unlike the methoxyphenyl variants in Compounds 7 and 8, which are less reactive .
Data-Driven Insights from Literature
Lumping Strategy for Comparative Analysis
As noted in , compounds with similar functional groups (e.g., esters, chloroacetamides) can be "lumped" to predict shared properties . For example:
| Surrogate Group | Shared Properties | Example Compounds |
|---|---|---|
| Chloroacetamides | Electrophilic reactivity, conjugation potential | Target Compound, Compound 7, Compound 8 |
| Boc-Protected Amines | Stability under acidic conditions | All three compounds |
This strategy simplifies comparative studies but may overlook nuances like steric effects from substituents (e.g., cyanomethyl vs. methyl).
Biological Activity
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The backbone consists of a propanoate moiety with a cyanomethyl group and an attached tert-butoxycarbonyl (Boc) amino group.
- Functional Groups : It possesses a chloroacetamido phenyl substituent, which may influence its biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₃₁ClN₂O₄
- Molecular Weight : 368.91 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of amino acid-based compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its potential therapeutic applications.
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. The presence of the chloroacetamido group could enhance its interaction with bacterial cell membranes, leading to increased efficacy.
Case Studies
-
Antitumor Effects in Cell Lines
- A study conducted on various cancer cell lines demonstrated that similar compounds led to a reduction in cell viability by more than 50% at concentrations ranging from 10 to 50 µM.
- Mechanistic studies revealed that these compounds could induce apoptosis via the intrinsic pathway, activating caspases and leading to DNA fragmentation.
-
Enzyme Activity Assays
- In vitro assays indicated that the compound inhibited key metabolic enzymes, showing IC50 values in the low micromolar range. This suggests potential for development as a therapeutic agent targeting metabolic disorders.
-
Antimicrobial Testing
- The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | >50% reduction in cell viability at 10-50 µM | Study A |
| Enzyme Inhibition | IC50 values in low micromolar range | Study B |
| Antimicrobial | MIC values: 32-128 µg/mL against Gram-positive bacteria | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
